molecular formula C23H19ClN2O B3056562 7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one CAS No. 7236-86-4

7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one

Cat. No. B3056562
CAS RN: 7236-86-4
M. Wt: 374.9 g/mol
InChI Key: BGODRSTVCBQDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one is a chemical compound that belongs to the class of benzodiazepines. It is commonly known as CPEP, and it has been the subject of scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one involves binding to the benzodiazepine site on the GABA-A receptor. This results in an increase in the affinity of the receptor for GABA, which leads to an increase in the activity of the GABAergic system. The net effect is a reduction in neuronal excitability, which results in the anxiolytic, sedative, and hypnotic effects observed with this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is responsible for its anxiolytic, sedative, and hypnotic effects. It has also been shown to have anticonvulsant properties, which make it useful in the treatment of epilepsy. Additionally, it has been found to have muscle relaxant properties, which make it useful in the treatment of muscle spasms.

Advantages and Limitations for Lab Experiments

7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one has a number of advantages and limitations for lab experiments. One of the advantages is its high potency, which allows for the use of low doses in experiments. Additionally, it has a relatively long half-life, which makes it useful for studying the long-term effects of benzodiazepines. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in experiments.

Future Directions

There are a number of future directions for the study of 7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one. One direction is the study of its potential use in the treatment of anxiety disorders, insomnia, and other related conditions. Another direction is the study of its potential use in the treatment of epilepsy and other neurological disorders. Additionally, there is a need for further research into its mechanism of action and its effects on the GABAergic system. Finally, there is a need for the development of more effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one involves the reaction between 2-amino-5-chlorobenzophenone and α-bromostyrene in the presence of potassium carbonate. The reaction is carried out in dimethyl sulfoxide, and the product is obtained through recrystallization from ethanol.

Scientific Research Applications

7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one has been studied for its potential applications in the field of medicine. It has been found to exhibit anxiolytic, sedative, and hypnotic effects, which make it useful in the treatment of anxiety disorders, insomnia, and other related conditions. It has also been studied for its potential use in the treatment of epilepsy and other neurological disorders.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one involves the condensation of 2-amino-5-chlorobenzophenone with 1-phenylethylamine followed by cyclization to form the benzodiazepine ring. The resulting intermediate is then reacted with phenylmagnesium bromide to introduce the phenyl group at the 5-position of the benzodiazepine ring. Finally, the ketone group at the 2-position is reduced to form the desired product.", "Starting Materials": [ "2-amino-5-chlorobenzophenone", "1-phenylethylamine", "phenylmagnesium bromide" ], "Reaction": [ "Condensation of 2-amino-5-chlorobenzophenone with 1-phenylethylamine in the presence of a suitable condensing agent such as acetic anhydride or benzoyl chloride to form the intermediate imine.", "Cyclization of the imine intermediate by heating with a suitable acid catalyst such as hydrochloric acid or sulfuric acid to form the benzodiazepine ring.", "Reaction of the resulting intermediate with phenylmagnesium bromide in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran to introduce the phenyl group at the 5-position of the benzodiazepine ring.", "Reduction of the ketone group at the 2-position of the benzodiazepine ring using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired product." ] }

CAS RN

7236-86-4

Molecular Formula

C23H19ClN2O

Molecular Weight

374.9 g/mol

IUPAC Name

7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C23H19ClN2O/c1-16(17-8-4-2-5-9-17)26-21-13-12-19(24)14-20(21)23(25-15-22(26)27)18-10-6-3-7-11-18/h2-14,16H,15H2,1H3

InChI Key

BGODRSTVCBQDJR-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)N2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.